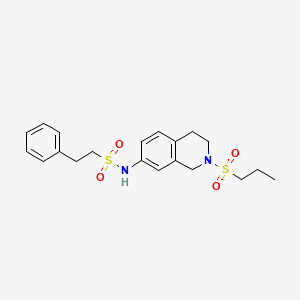

![molecular formula C8H4BrF3N2 B2396884 3-溴-5-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 1893797-71-1](/img/structure/B2396884.png)

3-溴-5-(三氟甲基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1893797-71-1. It has a molecular weight of 265.03 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine”, has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The linear formula of “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is C8H4BrF3N2 .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is a solid compound. It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

Organic Synthesis

“3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is extensively used in modern organic synthesis . It is a key component in the synthesis of a series of imidazo[1,2-a]pyridines, which are produced in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones .

Catalyst-Free Synthesis

This compound has been used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . This method is fast, clean, high yielding, simple to work up, and environmentally benign .

Pharmaceutical Applications

Imidazo[1,2-a]pyridine, a moiety in “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Antiviral Properties

Compounds containing the imidazo[1,2-a]pyridine unit have shown promising antiviral properties .

Antifungal Properties

Imidazo[1,2-a]pyridines also exhibit antifungal activities, making “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” a valuable compound in the development of antifungal drugs .

Antitumor Activities

The imidazo[1,2-a]pyridine unit has demonstrated antitumor activities, suggesting potential applications of “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” in cancer treatment .

Material Science Applications

Apart from its medicinal applications, “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” is also useful in material science due to its structural character .

Development of Commercial Drugs

Several commercial drugs, such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione, contain the imidazo[1,2-a]pyridine unit . This highlights the importance of “3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine” in pharmaceutical research and drug development.

作用机制

安全和危害

未来方向

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry. A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, there is potential for future research and development in this area .

属性

IUPAC Name |

3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-1-2-5(14(6)7)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMHGJNKDPMBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)

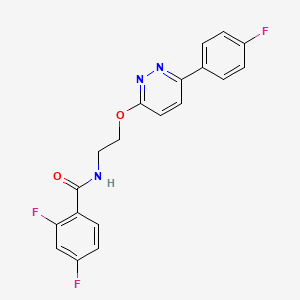

![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)

![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)

![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)

![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)

![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)

![(Z)-ethyl 2-(2-((2-chloro-5-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396815.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396816.png)

![3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396817.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)

![2-Chloro-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2396820.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2396824.png)